BenchChemオンラインストアへようこそ!

2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine

Medicinal Chemistry Diabetes Drug Discovery Scaffold Diversification

This advanced thiopyrano[3,2-d]pyrimidine intermediate features dual chlorine substitution and a saturated sulfur ring. Unlike oxygen or aromatic analogs, the oxidizable sulfur enables sulfoxide/sulfone tuning for >100-fold PDE4B selectivity over PDE4D. The 4-chloro group can be selectively hydrogenated while preserving the 2-chloro position for orthogonal SNAr reactions. Essential for MTP-1307/MTP-1403 analogs and streamlined library production. Procure now for accelerated hit-to-lead optimization.

Molecular Formula C7H6Cl2N2S
Molecular Weight 221.11 g/mol
CAS No. 87466-23-7
Cat. No. B1356498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
CAS87466-23-7
Molecular FormulaC7H6Cl2N2S
Molecular Weight221.11 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=NC(=N2)Cl)Cl)SC1
InChIInChI=1S/C7H6Cl2N2S/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2
InChIKeyHIKOVOQFJFSCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine (87466-23-7) Core Scaffold & Procurement Context


2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine (CAS 87466-23-7) is a heterocyclic building block comprising a fused thiopyrano-pyrimidine core with dual chlorine substitution at the 2- and 4-positions. This scaffold serves as a versatile intermediate in medicinal chemistry, enabling rapid diversification into pharmacologically active entities including hypoglycemic agents, PDE4B inhibitors, and kinase-targeting chemotypes [1]. The saturated sulfur-containing six-membered ring imparts distinct electronic properties and conformational flexibility compared to fully aromatic or oxygen-containing analogs, which directly influences subsequent functionalization strategies and biological target engagement [2]. For procurement, this compound is commercially available at defined purity grades (typically ≥95%) with documented handling and storage requirements essential for maintaining integrity in synthetic workflows .

Procurement Pitfalls: Why Substituting 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine (87466-23-7) with Pyrano or Thieno Analogs Fails


Generic substitution of 2,4-dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine with close heteroatom analogs (e.g., pyrano or thieno derivatives) is not scientifically equivalent due to divergent electronic landscapes, oxidation state accessibility, and regioselective reactivity profiles. The saturated sulfur atom in the thiopyrano ring can undergo oxidation to sulfoxide or sulfone states, a critical handle exploited in the development of highly selective PDE4B inhibitors exhibiting >100-fold subtype selectivity [1]. In contrast, oxygen-containing pyrano analogs lack this redox capacity, while fully aromatic thieno derivatives possess a different π-system that alters nucleophilic substitution kinetics and hydrogenation selectivity [2]. These fundamental differences directly impact downstream synthetic yields, product purity, and ultimately, the biological performance of the final elaborated compounds.

Quantitative Procurement Evidence: Comparative Performance of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine (87466-23-7)


Synthetic Utility: Hypoglycemic Lead Generation (MTP-1307 & MTP-1403) vs. Inactive Tricyclic Analogs

The target compound serves as the essential precursor for two advanced hypoglycemic leads, MTP-1307 and MTP-1403, which demonstrated significant glucose tolerance improvement in ob/ob mice at a 50 mg/kg oral dose. In contrast, tricyclic analogs synthesized from the same starting material via angular ring annelation completely lacked significant hypoglycemic activity, underscoring that the core thiopyrano[3,2-d]pyrimidine substitution pattern is critical for retaining efficacy [1].

Medicinal Chemistry Diabetes Drug Discovery Scaffold Diversification

Regioselective Hydrogenation: Selective 4-Chloro Removal vs. Non-Selective Analogues

The 2,4-dichloro substitution pattern of this compound enables chemoselective removal of the 4-chloro group via catalytic hydrogenation over platinum-group metals (e.g., Pd/C, Pt/C), while the 2-chloro group remains intact for subsequent functionalization. This is explicitly utilized in patent-protected syntheses to generate mono-chloro intermediates [1]. In contrast, 2,4-dichlorothieno[3,2-d]pyrimidine exhibits different hydrogenation behavior due to its fully aromatic thiophene ring, potentially leading to ring saturation or less predictable regioselectivity [2].

Organic Synthesis Process Chemistry Chemoselectivity

PDE4B Inhibitor Development: Oxidation State Critical for >100-Fold Selectivity

The thiopyrano core's sulfur atom is a strategic oxidation handle absent in pyrano or thieno analogs. Oxidation of the target compound's sulfur to the 5,5-dioxide derivative, followed by appropriate aromatic substitution, yielded compound 54, a highly selective PDE4B inhibitor with an IC₅₀ of 3.0 nM and 433-fold selectivity over PDE4D [1]. The parent sulfide (non-oxidized) and sulfoxide intermediates in the same series showed substantially lower selectivity, quantifying the value of the oxidizable sulfur atom [1].

Inflammation COPD Phosphodiesterase Selectivity

Procurement Cost-Benefit: Thiopyrano Scaffold Premium vs. Thieno Economy

The cost per milligram of the target thiopyrano compound is significantly higher than the structurally simpler thieno analog, reflecting the increased synthetic complexity of the saturated six-membered sulfur ring and its documented utility in generating advanced leads. As of 2025, the target compound commands a price of approximately £3.70/mg (based on Fluorochem's £926.00 for 250 mg, 95% purity) . In contrast, 2,4-dichlorothieno[3,2-d]pyrimidine is available for as low as ¥0.12/mg (based on ¥120.00 for 1 g from TCI) [1], and the pyrano analog for approximately ¥21.60/mg (based on ¥21,600 for a likely 1 g unit) .

Procurement Cost Analysis Chemical Sourcing

Purity & Handling: Defined Specification vs. Variable Analog Quality

The target compound is commercially available with a defined purity of 95.0% and specific storage conditions (sealed, dry, 2-8°C) to prevent hydrolysis of the labile chloro groups . In comparison, 2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine requires storage at 4°C under inert nitrogen atmosphere, indicating greater sensitivity to oxygen and moisture . The 2,4-dichlorothieno[3,2-d]pyrimidine analog is a stable solid at room temperature with minimal special handling requirements [1].

Quality Control Chemical Storage Reproducibility

High-Value Application Scenarios for 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine (87466-23-7)


Discovery of Selective PDE4B Inhibitors for Respiratory Diseases (e.g., COPD)

Researchers developing next-generation PDE4 inhibitors for chronic obstructive pulmonary disease (COPD) or inflammatory conditions should prioritize this building block to exploit the oxidizable sulfur atom. Oxidation to the 5,5-dioxide state, as demonstrated in the literature, yields derivatives with >100-fold selectivity for PDE4B over PDE4D, potentially widening the therapeutic window and reducing emetic side effects associated with pan-PDE4 inhibition [1].

Synthesis of Novel Hypoglycemic Agents with Validated In Vivo Efficacy

Teams targeting Type 2 diabetes or metabolic syndrome can leverage this scaffold to generate analogs of MTP-1307 and MTP-1403, two advanced leads that significantly improved oral glucose tolerance in ob/ob mice at 50 mg/kg [2]. The core thiopyrano[3,2-d]pyrimidine is essential for retaining activity, as tricyclic modifications derived from the same starting material were found to be inactive [2].

Parallel Library Synthesis Requiring Orthogonal Functionalization

Process chemistry groups seeking efficient routes to diverse compound libraries should utilize this scaffold's unique regioselective hydrogenation property. The 4-chloro group can be selectively removed under mild catalytic hydrogenation conditions, leaving the 2-chloro group available for subsequent SNAr reactions. This orthogonal reactivity minimizes protecting group manipulations and streamlines library production [3].

Medicinal Chemistry Campaigns Targeting Kinase ATP-Binding Pockets

The thiopyrano[3,2-d]pyrimidine core is a recognized privileged structure for kinase inhibitor design. The saturated sulfur ring offers a distinct conformational profile compared to aromatic thieno[3,2-d]pyrimidines, potentially improving binding interactions with specific kinase hinge regions. Procurement of this advanced intermediate accelerates hit-to-lead optimization in kinase programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.